2,5-Dichloro-3-(methylthio)benzoic acid
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Overview
Description
2,5-Dichloro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is a derivative of benzoic acid, where two chlorine atoms and a methylthio group are substituted at the 2, 5, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(methylthio)benzoic acid typically involves the chlorination of 3-(methylthio)benzoic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction mixture is maintained at a specific temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2,5-Dichloro-3-(methylsulfinyl)benzoic acid, 2,5-Dichloro-3-(methylsulfonyl)benzoic acid.
Reduction: 2,5-Dichloro-3-(methylthio)benzyl alcohol.
Substitution: 2,5-Dimethoxy-3-(methylthio)benzoic acid.
Scientific Research Applications
2,5-Dichloro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic acid: Lacks the methylthio group, making it less versatile in certain chemical reactions.
3-(Methylthio)benzoic acid:
2,5-Dichloro-4-(methylthio)benzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
2,5-Dichloro-3-(methylthio)benzoic acid is unique due to the presence of both chlorine atoms and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6Cl2O2S |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
2,5-dichloro-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
JQZKGMFVPPOWIX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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